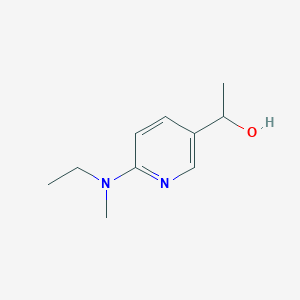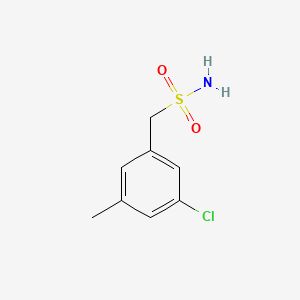
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct steric and electronic characteristics, making it a valuable compound in medicinal chemistry and related areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): A related compound used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds containing the difluoroethyl group on aromatic rings, which share similar steric and electronic properties.
Uniqueness
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C7H10F2N2 |
|---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C7H10F2N2/c1-3-11-5-4-6(10-11)7(2,8)9/h4-5H,3H2,1-2H3 |
InChI Key |
HPMNHRNONYFQJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
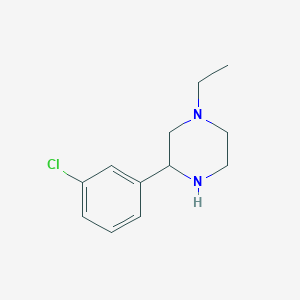
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
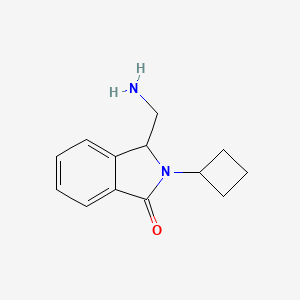
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
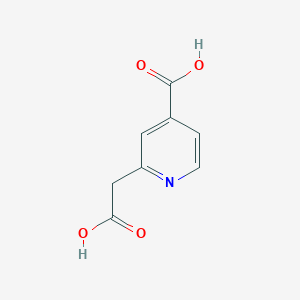
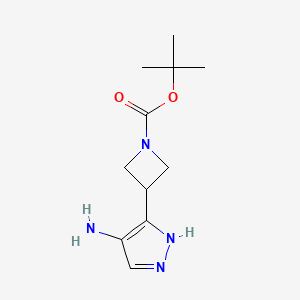

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
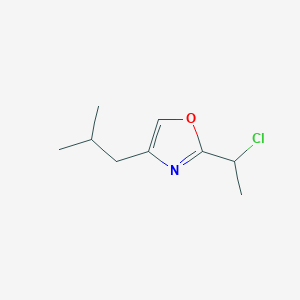
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
